cis-ent-Tadalafil-d3 is a deuterated derivative of cis-ent-Tadalafil, a compound recognized for its selective inhibition of phosphodiesterase type 5 (PDE5). The incorporation of deuterium, a stable isotope of hydrogen, into its molecular structure significantly alters the compound's pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research. This compound is primarily utilized as a tracer in pharmacokinetic studies to enhance the understanding of drug metabolism and behavior in biological systems .
cis-ent-Tadalafil-d3 is classified under phosphodiesterase inhibitors, specifically targeting PDE5. It is derived from cis-ent-Tadalafil, which is widely known for treating erectile dysfunction and pulmonary arterial hypertension. The deuterated form is used in various research applications due to its unique isotopic labeling properties that facilitate the study of drug dynamics .
The synthesis of cis-ent-Tadalafil-d3 involves several critical steps:
The molecular structure of cis-ent-Tadalafil-d3 features a complex arrangement characteristic of phosphodiesterase inhibitors. Its chemical formula includes deuterium atoms replacing certain hydrogen atoms found in the parent compound. The incorporation of deuterium enhances the stability and alters the pharmacokinetic properties compared to non-deuterated analogs .
cis-ent-Tadalafil-d3 can participate in various chemical reactions:
The mechanism by which cis-ent-Tadalafil-d3 exerts its effects primarily involves the inhibition of phosphodiesterase type 5 (PDE5). By inhibiting this enzyme, the breakdown of cyclic guanosine monophosphate (cGMP) is prevented. This leads to increased levels of cGMP in smooth muscle tissue, resulting in vasodilation and improved blood flow—beneficial for conditions like erectile dysfunction and pulmonary arterial hypertension .
Relevant analytical data from studies indicate that cis-ent-Tadalafil-d3 maintains consistent performance across various experimental conditions, particularly in pharmacokinetic evaluations .
cis-ent-Tadalafil-d3 finds extensive applications in scientific research:
cis-ent-Tadalafil-d3 features a complex stereochemical architecture defined by two chiral centers in a cis-fused hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole system. The "ent" prefix designates the enantiomeric form relative to conventional tadalafil, while "cis" denotes the spatial orientation where substituents reside on the same face of the bicyclic core. The deuterium atoms are specifically incorporated as a trideuteromethyl group (-CD₃) at the N-2 position of the diketopiperazine ring [2] [4]. This stereochemical assignment is confirmed through [α]D values opposite to non-enantiomeric forms and crystallographic analyses demonstrating the R configuration at C6 and S at C12a in the enantiomeric series [4].
Table 1: Stereochemical Descriptors of cis-ent-Tadalafil-d3
Property | Specification |
---|---|
Absolute Configuration | (6R,12aS) |
Chiral Centers | 2 |
Deuterium Position | N-2 trideuteromethyl group |
Fused Ring System | cis-Hexahydropyrazino-pyridoindole |
Enantiomeric Designation | ent Series (Mirror image of native tadalafil) |
Deuterium substitution in cis-ent-Tadalafil-d3 induces measurable isotope effects impacting molecular stability and binding dynamics. The C-D bond strength (∼2.0 kcal/mol greater than C-H) reduces the vibrational stretching frequency, enhancing resistance to oxidative metabolism at the methyl site . Studies on deuterated caffeine isotopomers demonstrate deuterium can increase albumin binding affinity by 19% and alter binding site numbers (1 site for caffeine vs. 3 for 1,3,7-(CD₃)₃-caffeine) . While direct protein binding data for cis-ent-Tadalafil-d3 is limited, analogous deuterated PDE5 inhibitors exhibit:
Critical physicochemical divergences arise between cis-ent-Tadalafil-d3 and its non-deuterated counterparts:
Table 2: Physicochemical Comparison with Non-Deuterated Analogues
Parameter | cis-ent-Tadalafil-d3 | cis-ent-Tadalafil | Native Tadalafil |
---|---|---|---|
Molecular Formula | C₂₂H₁₆D₃N₃O₄ | C₂₂H₁₉N₃O₄ | C₂₂H₁₉N₃O₄ |
Molecular Weight (g/mol) | 392.42 | 389.41 | 389.41 |
Exact Mass | 392.156 | 389.137 | 389.137 |
LogP (Calculated) | 1.84 | 1.82 | 1.82 |
Aqueous Solubility* | 0.12 mg/mL (pH 7.4) | 0.15 mg/mL (pH 7.4) | 0.15 mg/mL (pH 7.4) |
Plasma Protein Binding | 94.7% (Estimated) | 94.0% | 94.0% |
*Solubility measured in phosphate buffer at 25°C [2] [4]
Key differences include:
Thermodynamic characterization reveals subtle isotope-induced property modifications:
Table 3: Solid-State Characteristics
Property | cis-ent-Tadalafil-d3 | cis-ent-Tadalafil |
---|---|---|
Crystal System | Orthorhombic | Orthorhombic |
Space Group | P2₁2₁2 | P2₁2₁2 |
Unit Cell Volume | 2854.3 ų | 2863.1 ų |
Density (g/cm³) | 1.417 | 1.410 |
Hydrogen Bonding | N-H···O, C-D···O | N-H···O, C-H···O |
Thermal Decomposition | >300°C | >300°C |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0